molecular formula C15H11BrN2OS B2458227 N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 892853-38-2

N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No. B2458227
M. Wt: 347.23
InChI Key: BHLLEAUWOZYWFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of a similar compound, 3-(4-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, the structures were corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as molecular weight, melting point, boiling point, and solubility. For a similar compound, 3-(4-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, the yield was 83%, melting point was 206–208°C .

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For a similar compound, 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, the safety information includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLLEAUWOZYWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide

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